molecular formula C9H7FN2O B8721360 6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde

6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde

Cat. No. B8721360
M. Wt: 178.16 g/mol
InChI Key: IMDFYBKYSYJYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

6-fluoro-1-methylindazole-5-carbaldehyde

InChI

InChI=1S/C9H7FN2O/c1-12-9-3-8(10)7(5-13)2-6(9)4-11-12/h2-5H,1H3

InChI Key

IMDFYBKYSYJYLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=N1)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 M solution of n-butyl magnesium chloride in THF (4.8 mL, 9.57 mmol) was added to toluene (34 mL) under nitrogen and cooled to −10° C. To this was added a 1.3 M solution of n-butyl lithium in hexane (12.2 mL, 19.5 mmol) and after 1 h, the RM was cooled to −30° C. To the RM was then added a solution of 5-bromo-6-fluoro-1-methyl-1H-indazole (vii) (4 g, 17.73 mmol) in THF (17 mL) and the reaction was warmed up to −10° C. After 1 h, DMF (8.23 mL, 106 mmol) was added and the RM was stirred at −10° C. for another 1 h. The reaction was quenched using 2 N HCl and was allowed to warm up to room temperature. After 30 min, the RM was basified with saturated aqueous NaHCO3 solution and then extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4 and evaporated under vacuo. The residue was triturated with Et2O. The precipitate formed was filtered off to give a yellow solid identified as the desired aldehyde (tR 0.79 min (conditions 2), MH+=179).
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